molecular formula C20H20N4O5S B2801946 3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide CAS No. 1181467-29-7

3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide

Número de catálogo: B2801946
Número CAS: 1181467-29-7
Peso molecular: 428.46
Clave InChI: SVGAMTPQOZSWTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, 3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide, is a high-purity chemical reagent designed for in vitro research applications. Its molecular structure suggests potential as a candidate for investigating pathways in oncology, inflammatory diseases, and conditions involving tissue contracture. Researchers may find value in exploring its possible mechanisms, which could include the inhibition of key enzymes or pathways involved in cell proliferation and the production of inflammatory mediators like tumor necrosis factor (TNF) . The core imidazolidinedione structure is a moiety of interest in pharmaceutical research for its potential bioactivity . Specifically, its application may span the study of cancers, including breast, colon, and prostate carcinoma , as well as fibrotic disorders such as Dupuytren's contracture . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. All necessary regulatory and safety data sheets should be consulted prior to use.

Propiedades

IUPAC Name

3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c25-18(10-12-24-19(26)14-21-20(24)27)22-16-6-8-17(9-7-16)23-30(28,29)13-11-15-4-2-1-3-5-15/h1-9,11,13,23H,10,12,14H2,(H,21,27)(H,22,25)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGAMTPQOZSWTD-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure

The molecular structure of the compound can be outlined as follows:

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 372.45 g/mol

The structure includes an imidazolidinone moiety, a sulfonamide group, and a phenylethenyl side chain, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of sulfonamide have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study on related sulfonamide compounds demonstrated their effectiveness against breast and colon cancer cells, suggesting that the target compound may exhibit similar effects due to its structural similarities .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways. Notably, it shows potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD1) , an enzyme implicated in metabolic disorders such as obesity and diabetes. In vitro studies have shown that HSD1 inhibitors can reduce cortisol levels in adipose tissue, thereby improving insulin sensitivity and reducing fat accumulation .

Case Studies

  • In Vitro Studies : A recent study synthesized various derivatives of the target compound and evaluated their anticancer activity using MTT assays across several cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to controls.
  • Animal Models : In vivo studies using rodent models have shown that administration of similar sulfonamide-containing compounds resulted in reduced tumor size and improved survival rates when combined with standard chemotherapy agents.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits HSD1; improves insulin sensitivity
Antiviral PropertiesPotential antiviral effects suggested
Structural ModificationsEnhanced potency with specific modifications

Comparación Con Compuestos Similares

Structural Analog: 3-Chloro-N-phenyl-phthalimide ()

Key Features :

  • A phthalimide core with a chloro substituent and N-phenyl group.
  • Used as a monomer precursor for polyimides due to its anhydride-forming capability .
Property 3-Chloro-N-phenyl-phthalimide Target Compound (Inferred)
Core Structure Phthalimide (aromatic dicarboximide) Imidazolidinone (cyclic urea)
Functional Groups Chloro, phenyl, anhydride-forming carboxyl Styrenesulfonamide, propanamide, cyclic urea
Applications Polymer synthesis (e.g., polyimides for high-temperature materials) Potential use in drug discovery (sulfonamide as enzyme inhibitor) or functional polymers
Synthetic Complexity Moderate (requires high purity for polymerization) Likely high (multiple functional groups requiring regioselective coupling)
Thermal Stability High (stable under polymerization conditions) Unknown; cyclic urea may confer rigidity but sulfonamide could reduce stability

Insights :

  • The imidazolidinone group in the target compound may offer hydrogen-bonding capacity similar to the phthalimide’s carbonyl groups, but its cyclic urea structure is less rigid than the fused aromatic system of phthalimides.

Key Features :

  • Propanamide backbone linked to a heteroaromatic system (imidazole-pyridine).
  • Synthesized via palladium-catalyzed coupling (Suzuki or Buchwald-Hartwig type) .
Property (E)-3-(2,5-Dimethoxyphenyl)-N-[...]propanamide Target Compound (Inferred)
Backbone Propanamide Propanamide
Aromatic Systems Dimethoxyphenyl, imidazole-pyridine Phenyl, styrenesulfonamide, imidazolidinone
Synthetic Route Palladium-catalyzed cross-coupling (DMAc solvent, 150°C) Likely requires sulfonylation, amidation, and cyclization steps
Solubility Moderate (polar groups: methoxy, amide) Potentially low (bulky styrenesulfonamide may reduce solubility)
Biological Relevance Imidazole-pyridine systems often target kinases or GPCRs Sulfonamide group suggests protease or carbonic anhydrase inhibition potential

Insights :

  • The target compound’s styrenesulfonamide group may enhance binding affinity compared to simple phenyl systems, as seen in sulfonamide-based drugs (e.g., celecoxib) .
  • The absence of methoxy or fluorine substituents in the target compound could reduce metabolic stability compared to the fluorinated analog in .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires controlled reaction conditions, such as maintaining anhydrous environments for sulfonamide coupling and using coupling agents like EDCI/HOBt for amide bond formation. Temperature control (e.g., 0–5°C for diazonium salt formation) and pH adjustments (neutral to slightly basic for nucleophilic substitutions) are critical . Solvent selection (e.g., DMF for polar intermediates, dichloromethane for phase separation) also impacts yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the imidazolidinone ring (δ ~4.5–5.0 ppm for NH protons), sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons), and trans-alkene (δ ~6.5–7.0 ppm, J = 16 Hz for (E)-configuration) .
  • FTIR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for imidazolidinone dione and amide C=O) and sulfonamide S=O vibrations (1150–1250 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₄H₂₃N₃O₅S) .

Q. How can researchers address poor solubility during in vitro assays?

  • Methodological Answer : Use polar aprotic solvents like DMSO for stock solutions, followed by dilution in assay buffers containing 0.1–1% Tween-80 or cyclodextrins to enhance solubility. Sonication and heating (40–50°C) can aid dissolution without degrading the compound .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or proteases). Parameterize the sulfonyl and imidazolidinone groups for hydrogen bonding and π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on sulfonamide-arginine interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential surfaces for reactive sites .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with simulated spectra (via ACD/Labs or ChemDraw) to identify misassigned peaks.
  • Isotopic Labeling : Use 15N or 13C-labeled precursors to trace ambiguous signals in crowded regions (e.g., overlapping aromatic protons) .
  • Tandem MS/MS : Fragment the molecular ion to confirm connectivity, especially for sulfonamide and propanamide linkages .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Scaffold Modification : Replace the (E)-styryl group with halogenated or electron-withdrawing substituents to assess effects on target affinity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate degradation efficiency via Western blot .
  • Free-Wilson Analysis : Quantify contributions of functional groups (e.g., imidazolidinone vs. sulfonamide) to bioactivity using multivariate regression .

Q. How can researchers mitigate side reactions during sulfonamide coupling?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the aniline group with Boc before sulfonylation to prevent over-reaction .
  • Catalytic Additives : Use DMAP or pyridine to scavenge HCl during sulfonyl chloride reactions, reducing byproduct formation .
  • In Situ Monitoring : Employ TLC (silica, UV-active) with 10% MeOH/CH₂Cl₂ to track reaction progress and halt at ~80% conversion .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental LogP : Measure via shake-flask method (octanol/water partitioning) at pH 7.4.
  • Theoretical Adjustments : Apply correction factors in software like MarvinSuite to account for ionization (sulfonamide pKa ~1–2) and intramolecular H-bonding in the imidazolidinone ring .

Functional Group Reactivity

Q. What are the stability risks for the imidazolidinone moiety under physiological conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The dione ring is susceptible to base-catalyzed hydrolysis; buffer with 10 mM citrate (pH 5.0) to enhance stability .
  • Chelation Effects : Test interactions with divalent cations (e.g., Mg²+) using ICP-MS, as carbonyl groups may form nonproductive complexes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.